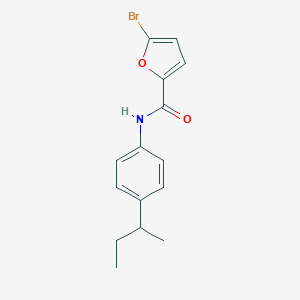

5-bromo-N-(4-sec-butylphenyl)-2-furamide

Beschreibung

5-Bromo-N-(4-sec-butylphenyl)-2-furamide is a brominated furanamide derivative characterized by a 5-bromo-substituted furan ring and a 4-sec-butylphenyl carboxamide group. The bromine atom enhances electrophilicity, while the sec-butyl group contributes to lipophilicity, influencing solubility and biological interactions.

Eigenschaften

Molekularformel |

C15H16BrNO2 |

|---|---|

Molekulargewicht |

322.2 g/mol |

IUPAC-Name |

5-bromo-N-(4-butan-2-ylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C15H16BrNO2/c1-3-10(2)11-4-6-12(7-5-11)17-15(18)13-8-9-14(16)19-13/h4-10H,3H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

ARZVSFDKWAYQAW-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |

Kanonische SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-bromo-N-(4-sec-butylphenyl)-2-furamide typically involves several stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

5-bromo-N-(4-sec-butylphenyl)-2-furamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(4-sec-butylphenyl)-2-furamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(4-sec-butylphenyl)-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Lipophilicity : The sec-butyl group in the target compound offers intermediate lipophilicity compared to the isopropyl (less bulky) and phenylbutyl (more extended) analogs .

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the furan ring, while electron-donating groups (e.g., morpholine) alter reactivity .

Yield Comparison :

- Unsubstituted amides : ~68% yield (e.g., 5-bromo-N-(5-methylpyrazol-3-yl)thiophene-2-carboxamide) .

- Electron-rich arylboronic acids : Higher yields (81%) due to enhanced coupling efficiency .

Antimicrobial Activity:

- Analogs with heterocyclic substituents (e.g., pyrazole, triazolopyridazine) exhibit enhanced antimicrobial activity, likely due to improved target binding .

- The morpholine-containing analog may target bacterial membranes or enzymes due to its polarity.

Reactivity and Stability:

- Methanolysis Resistance: 2-Furamides are more stable than picolinamides under methanolysis conditions, making them suitable for drug formulation .

- DFT Studies : Computed NMR data for thiophene-based analogs align with experimental results, confirming structural integrity .

Nonlinear Optical (NLO) Properties:

- Compound 9f (a thiophene-pyrazole amide) showed superior NLO responses due to charge transfer interactions, suggesting applications in material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.